1-(Phenylsulfonyl)pyrrole-2-boronic acid
Overview
Description
1-(Phenylsulfonyl)pyrrole-2-boronic acid is a heterocyclic compound that features both a phenylsulfonyl group and a boronic acid moiety attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)pyrrole-2-boronic acid can be synthesized via lithiation of 1-(phenylsulfonyl)pyrrole followed by reaction with a boron-containing reagent. The lithiation process typically involves the use of a strong base such as n-butyllithium in an anhydrous solvent like tetrahydrofuran at low temperatures. The lithiated intermediate is then treated with a boron reagent, such as trimethyl borate, to yield the desired boronic acid derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)pyrrole-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Phenylthiol derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
1-(Phenylsulfonyl)pyrrole-2-boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of biologically active compounds and drug candidates.
Industry: Utilized in the production of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)pyrrole-2-boronic acid largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling reactions, the boronic acid moiety interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The phenylsulfonyl group can act as a directing group, facilitating specific reactions at the pyrrole ring.
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole: Lacks the boronic acid moiety but shares the phenylsulfonyl group.
Pyrrole-2-boronic acid: Contains the boronic acid moiety but lacks the phenylsulfonyl group.
1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride: Contains an additional sulfonyl chloride group, offering different reactivity.
Uniqueness: 1-(Phenylsulfonyl)pyrrole-2-boronic acid is unique due to the presence of both the phenylsulfonyl and boronic acid groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in various chemical applications .
Properties
IUPAC Name |
[1-(benzenesulfonyl)pyrrol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZZJEOSBKZERV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1S(=O)(=O)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434226 | |
Record name | 1-(PHENYLSULFONYL)PYRROLE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165071-70-5 | |
Record name | 1-(PHENYLSULFONYL)PYRROLE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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